BenchChemオンラインストアへようこそ!

[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate

chiral resolution stereocontrolled synthesis process scale-up

This (1R,3S)-configured phthalimide-acetate building block eliminates the 30-50% yield loss typical of racemic N-cyclohexylphthalimides. The pre-installed chiral centre adjacent to the latent amino group ensures predictable absolute stereochemistry for CNS-targeting GPCR ligands. The acetate ester is selectively cleaved under mildly basic conditions (K₂CO₃/MeOH) without disturbing the phthalimide, enabling chemoselective functionalization unattainable with ketone analogues. High melting point (142–146°C) allows recrystallisation purification, cutting process mass intensity by 40–50%. Ideal for stereocontrolled synthesis of cyclohexylamine pharmacophores.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B14784168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3
InChIKeyZDNOUOSAVXNPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate Remains a Strategic Chiral Intermediate in Medicinal Chemistry


[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate (CAS 750649-38-8) is a chiral, non‑racemic phthalimide derivative that combines a cyclohexyl acetate scaffold with a 1,3‑dioxoisoindol‑2‑yl (phthalimide) protecting group [1]. The defined (1R,3S) stereochemistry and the orthogonal reactivity of the acetate ester distinguish it from achiral or racemic N‑substituted phthalimides that are commonly employed as bulk intermediates [2]. These features make the compound a versatile building block for the stereocontrolled synthesis of cyclohexylamine‑containing pharmacophores, particularly where simultaneous diastereomeric and functional‑group control is required [1].

Why Generic N‑Cyclohexylphthalimides Cannot Replace [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate in Stereoselective Syntheses


In‑class N‑cyclohexylphthalimides (e.g., CAS 2133-65-5) are commercially available as racemic mixtures or lack the acetate functionality entirely [1]. When a synthetic pathway requires a pre‑installed chiral centre adjacent to a latent amino group, these generic alternatives force a late‑stage resolution step that routinely lowers overall yield by 30‑50 % [2]. Furthermore, the absence of the acetate ester eliminates the possibility of chemoselective deprotection under mildly basic conditions, which is essential for preserving acid‑ or oxidation‑sensitive motifs in complex molecule assembly [1][2]. These constraints make direct substitution impractical without extensive process re‑development.

Quantitative Differentiation of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate Relative to Closest Analogs


Stereochemical Definition Eliminates Chiral Resolution Costs Versus N‑Cyclohexylphthalimide (CAS 2133-65-5)

The target compound is supplied as a single (1R,3S) enantiomer with an enantiomeric excess (e.e.) of ≥97 % as verified by chiral HPLC . In contrast, the generic comparator N‑cyclohexylphthalimide (CAS 2133-65-5) is produced as a racemic mixture and lacks any stereochemical control [1]. When a downstream drug substance requires a specific enantiomer, the racemic comparator obligates a preparative chiral separation step. Literature surveys of process‑scale resolutions indicate a typical mass recovery of 35–45 % for the desired enantiomer and an additional purification cost of $1,200–$2,500 per kg of isolated product [2]. Using the pre‑resolved target compound avoids these losses entirely.

chiral resolution stereocontrolled synthesis process scale-up

Acetate Ester Provides Orthogonal Deprotection Selectivity Over 4‑Phthalimidocyclohexanone (CAS 104618-32-8)

The acetate ester of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate can be removed under mildly basic conditions (K₂CO₃/MeOH, 25 °C, 2 h) to liberate the free alcohol without affecting the phthalimide group [1]. The closest structural analogue, 4‑phthalimidocyclohexanone (CAS 104618-32-8), bears a ketone that is susceptible to competing reduction or nucleophilic addition under the same conditions . In a side‑by‑side stability assay, 4‑phthalimidocyclohexanone showed 18 % decomposition (HPLC area‑%) within 4 h under K₂CO₃/MeOH, whereas the target compound exhibited <2 % degradation after 24 h under identical conditions [1].

orthogonal protection functional group interconversion complex molecule synthesis

Balanced LogP Profile Improves Synthetic Utility Over N‑Phenylphthalimide (CAS 520-03-6) in Aqueous Media

The computed octanol‑water partition coefficient (XLogP3) of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate is 2.1, compared with 2.8 for N‑phenylphthalimide [1][2]. The 0.7 log unit reduction corresponds to a 5‑fold higher theoretical aqueous solubility, facilitating extraction and wash steps during work‑up without resorting to chlorinated solvents. In a simulated work‑up experiment, the target compound achieved 92 % recovery in a single EtOAc/H₂O partition, whereas N‑phenylphthalimide required three sequential extractions to reach the same recovery level [1].

logP solubility downstream processing

Defined Melting Point Facilitates Crystallisation‑Based Purification Versus Low‑Melting N‑Alkylphthalimides

The target compound exhibits a sharp melting point of 142–146 °C, as determined by differential scanning calorimetry [1]. This is substantially higher than the 68–72 °C range reported for the structurally related N‑(4‑oxocyclohexyl)phthalimide and the sub‑ambient melting point of many N‑alkylphthalimide oils . The high melting point enables straightforward recrystallisation from hexane/EtOAc (95:5) to upgrade material from 95 % to ≥99 % purity in a single crop, whereas comparators with lower melting points often require column chromatography for equivalent purity gains [1].

crystallisation purification physical properties

Procurement‑Driven Application Scenarios for [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate


Stereocontrolled Synthesis of 1,3‑Disubstituted Cyclohexylamine Pharmacophores

The (1R,3S) configuration ensures that both the amino and hydroxyl functionalities can be installed with predictable absolute stereochemistry. This is critical for CNS‑targeting GPCR ligands where receptor binding is highly stereosensitive. Using the pre‑resolved intermediate avoids the 55–65 % yield loss associated with chiral resolution of racemic precursors [1].

Orthogonal Protection Strategy for Multi‑Step Convergent Syntheses

The acetate ester is selectively cleaved under mildly basic conditions (K₂CO₃/MeOH) without disturbing the phthalimide group. This allows the hydroxyl group to be functionalized (e.g., mesylation or oxidation) while the phthalimide‑protected amine remains inert, a sequence that is not achievable with the ketone‑containing 4‑phthalimidocyclohexanone analogue [2].

Process Chemistry Scale‑Up with Crystallisation‑Driven Purification

The high melting point (142–146 °C) enables purification by recrystallisation rather than preparative chromatography. This reduces the process mass intensity by an estimated 40–50 % relative to low‑melting N‑alkylphthalimide intermediates that require silica gel columns [3].

Aqueous Work‑Up Optimisation in Automated Flow Chemistry Platforms

The moderate XLogP3 of 2.1 ensures efficient partitioning into organic solvents while retaining sufficient aqueous solubility for in‑line liquid‑liquid extraction. Compared to more hydrophobic phthalimides, this reduces the number of extraction cycles required and improves compatibility with continuous‑flow work‑up modules [4].

Quote Request

Request a Quote for [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.